molecular formula C13H21N3 B8300939 N-(5,6,7,8-Tetrahydro-quinolin-8-yl)-butane-1,4-diamine

N-(5,6,7,8-Tetrahydro-quinolin-8-yl)-butane-1,4-diamine

Cat. No.: B8300939
M. Wt: 219.33 g/mol
InChI Key: XHZJZWRPKAUNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6,7,8-Tetrahydro-quinolin-8-yl)-butane-1,4-diamine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

InChI

InChI=1S/C13H21N3/c14-8-1-2-9-15-12-7-3-5-11-6-4-10-16-13(11)12/h4,6,10,12,15H,1-3,5,7-9,14H2

InChI Key

XHZJZWRPKAUNGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)NCCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[4-(5,6,7,8-tetrahydro-quinolin-8-ylamino)-butyl]-isoindole-1,3-dione (15.0 g, 42.98 mmol) dissolved in ethanol (215 ml) was added hydrazine hydrate (13.4 ml). The solution was stirred for 16 hours at room temperature under a N2 atmosphere. A white precipitate formed. Diethyl ether (215 ml) was added and the mixture was stirred for 10 min then filtered and concentrated. Purification via column chromatography on silica gel (CH2Cl2:MeOH:NH4OH, 96:3:1, v/v/v) afforded the product as a brown oil (6.77 g, 74%). 1H NMR (CDCl3) δ 1.57 (m, 9H), 2.05 (m, 2H), 2.75 (m, 6H), 3.78 (t, 1H), 7.06 (dd, 1H, J=7.89, 4.82 Hz), 7.37 (d, 1H, J=7.89 Hz), 8.39 (d, 1H, J=4.82 Hz).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
reactant
Reaction Step Three
Yield
74%

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